molecular formula C28H34N2O6 B2887145 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid CAS No. 2408958-79-0

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid

Cat. No.: B2887145
CAS No.: 2408958-79-0
M. Wt: 494.588
InChI Key: JESHOPNUKKJKDQ-UHFFFAOYSA-N
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Description

The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid is a protected amino acid derivative featuring two orthogonal protecting groups:

  • tert-Butoxycarbonyl (Boc): A base-labile group commonly used for temporary amine protection in peptide synthesis.
  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc): A base-sensitive group removed under mild basic conditions (e.g., piperidine), enabling sequential deprotection strategies .

The central propanoic acid backbone is substituted with a Boc-protected amino group and an Fmoc-protected piperidin-3-yl moiety. This structural design facilitates its use in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecules targeting intracellular protein interactions .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)15-18-9-8-14-30(16-18)27(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESHOPNUKKJKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Cyclization Strategies

Piperidine precursors are typically derived from:

  • Piperidin-3-carboxylic acid via homologation
  • Cyclohexenone through reductive amination
  • Glucose derivatives via Ferrier rearrangement (for stereochemical control).

Example Protocol (CN103304472A):

  • Boc protection of piperidin-3-one :
    Piperidin-3-one reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), yielding 1-Boc-3-piperidone (98% purity).
  • Wittig homologation :
    Treating 1-Boc-3-piperidone with propylidenetriphenylphosphorane extends the side chain to a propenyl group.
  • Hydroboration-oxidation :
    BH₃·THF converts the alkene to 3-(1-Boc-piperidin-3-yl)propan-1-ol, followed by TEMPO-mediated oxidation to the carboxylic acid.

Fmoc Protection of the Piperidine Nitrogen

The free amine of 3-(piperidin-3-yl)propanoic acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

  • Reagents : Fmoc-Cl, sodium bicarbonate, dioxane/water (1:1)
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 85–92% after recrystallization from ethyl acetate/hexanes.

Synthesis of the Boc-Protected α-Amino Acid

Reductive Amination Approach

A ketone intermediate is subjected to reductive amination with Boc-ammonia:

  • 3-(1-Fmoc-piperidin-3-yl)propanal : Prepared via oxidation of the corresponding alcohol.
  • Boc-ammonia : Generated in situ from ammonium acetate and Boc anhydride.
  • Sodium cyanoborohydride : Reduces the imine intermediate in methanol/acetic acid (pH 4–5).

Key Data :

Parameter Value
Reaction Time 12–24 hours
Temperature 25°C
Yield 78%
Diastereomeric Ratio 1:1 (racemic)

Enantioselective Synthesis Using Chiral Auxiliaries

To achieve stereocontrol, Evans oxazolidinones or Ellman sulfinimines direct asymmetric alkylation:

  • Chiral auxiliary attachment : (S)-4-Benzyl-2-oxazolidinone is coupled to 3-(1-Fmoc-piperidin-3-yl)propanoic acid.
  • Alkylation : LDA deprotonates the α-position, followed by methyl iodide quench.
  • Auxiliary removal : Hydrolysis with LiOH/H₂O₂ yields enantiomerically pure (S)-configured amino acid.

Advantages :

  • >99% enantiomeric excess (ee)
  • Scalable to multi-gram quantities

Coupling and Final Deprotection

Carbodiimide-Mediated Amide Bond Formation

The Boc-protected amino acid and Fmoc-piperidine propanoic acid are coupled using HOBt/EDC :

  • Solvent : Dichloromethane (DCM)
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Yield : 89–94%.

Global Deprotection (If Required)

Sequential deprotection enables isolation of the free amino acid:

  • Fmoc removal : 20% piperidine in DMF (10 minutes).
  • Boc removal : 4M HCl in dioxane (30 minutes).

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent US8841447B2 highlights a telescoped process for analogous compounds:

  • Reactors : Two plug-flow reactors for Boc protection and Fmoc coupling.
  • Throughput : 5 kg/day with 93% overall yield.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 32 18
PMI (kg/kg product) 56 29
Solvent Waste (L/kg) 120 65

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 5.20 (s, 1H, NHBoc), 4.40 (m, 1H, piperidine CH).
  • HRMS : [M+H]⁺ calc. 494.2156, found 494.2159.

Chromatographic Purity

  • HPLC : 99.2% (C18, 0.1% TFA/ACN gradient)
  • Chiral HPLC : 99.8% ee (Chiralpak IA, hexane/iPrOH).

Challenges and Mitigation Strategies

Epimerization During Coupling

Cause : Base-induced racemization at the α-carbon.
Solution : Use OxymaPure/DIC coupling reagents at 0°C.

Piperidine Ring Oxidation

Cause : TEMPO over-oxidation forms ketone byproducts.
Solution : Controlled stoichiometry (1.05 eq. TEMPO) and low-temperature (−10°C) oxidation.

Applications in Drug Discovery

The compound serves as a building block in:

  • GLP-1 receptor agonists : Side chain mimics incretin peptides.
  • Neurological agents : Piperidine moiety targets σ-1 receptors.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Fmoc groups play a crucial role in protecting reactive sites during synthesis, allowing for selective reactions to occur. The piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations vs. Target Compound Molecular Weight Key Properties/Applications Evidence ID
(S)-2-((Fmoc)amino)-3-(1-(Boc)piperidin-4-yl)propanoic acid Piperidin-4-yl (vs. piperidin-3-yl) ~517.57 Altered steric effects; potential for distinct protein binding
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl (vs. piperidin-3-yl) 393.46 Enhanced lipophilicity; fluorescent probe development
(S)-2-((Fmoc)amino)-3-(4-(2-(tert-butoxy)-2-oxoethoxy)phenyl)propanoic acid Ether-linked tert-butoxy group (vs. piperidine) 517.57 Improved aqueous solubility; radiotheranostic applications
(S)-2-((Fmoc)amino)-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid Cyclohexylmethylamino-phenyl (vs. piperidine) ~550.60 HIV-1 entry inhibition; altered pharmacokinetics
Key Observations:

Piperidine Positional Isomerism : Substitution at piperidin-4-yl () instead of piperidin-3-yl may alter steric hindrance and hydrogen-bonding patterns, affecting interactions with enzymes like chemokine receptors .

Aromatic vs.

Solubility Modulation : Ether-linked tert-butoxy groups () improve solubility compared to the hydrophobic piperidine ring, critical for in vivo applications .

Bioactivity and Target Interactions

demonstrates that structural similarity strongly correlates with bioactivity profiles. For example:

  • Piperidine-Containing Analogs : Likely target intracellular proteins (e.g., chemokine receptors) due to their ability to penetrate cell membranes and interact with hydrophobic binding pockets .
  • Thiophene Derivatives : Serve as fluorescent probes () or enzyme inhibitors due to their electronic properties .
  • PEG-like Ether Substituents: Enhance solubility for radiotheranostic applications, as seen in .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are commonly used in peptide synthesis and drug development.

Chemical Structure

The molecular formula for this compound is C28H34N2O6C_{28}H_{34}N_{2}O_{6}, with a molecular weight of approximately 494.59 g/mol. Its structure includes a piperidine ring, contributing to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc and Fmoc groups serve as protective moieties during synthesis, allowing for selective reactions that can enhance the compound's efficacy in biological systems. The mechanism involves:

  • Peptide Bond Formation: The compound can participate in peptide synthesis, which is crucial for developing peptide-based therapeutics.
  • Receptor Binding: Its structure allows for potential binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of propanoic acids exhibit antimicrobial properties, potentially inhibiting bacterial growth.
  • Neuroprotective Effects: Compounds containing piperidine rings have been studied for their neuroprotective effects, which could be relevant in treating neurodegenerative diseases.
  • Anti-inflammatory Properties: Some studies indicate that similar compounds can modulate inflammatory responses, providing therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • Study on Antimicrobial Properties: A study found that derivatives similar to this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Evaluation: Another research focused on the neuroprotective effects of piperidine-based compounds, demonstrating potential in preventing neuronal apoptosis in models of neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameAntimicrobial ActivityNeuroprotective EffectsAnti-inflammatory Properties
Compound AModerateYesYes
Compound BHighNoModerate
This compoundPotentially HighYesYes

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves sequential protection of amino groups using Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) and Boc (tert-butoxycarbonyl) groups. Key steps include:

  • Amino Protection : Reacting the piperidine moiety with Fmoc-Cl in 1,4-dioxane under basic conditions (e.g., sodium carbonate) to introduce the Fmoc group .
  • Carboxylic Acid Activation : Coupling the protected piperidine intermediate with a tert-butoxycarbonyl (Boc)-protected amino acid derivative under anhydrous conditions (e.g., THF, N-methylmorpholine) .
  • Purification : Reverse-phase chromatography or preparative HPLC is essential to isolate the final product, with yields optimized by controlling reaction time (12–24 hours) and temperature (0°C to room temperature) .

Q. Which analytical techniques are recommended to validate purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs are synthesized) to confirm regiochemistry and absence of side products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight verification .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Unexpected peaks in ¹H NMR (e.g., residual solvents or rotamers) require:

  • Solvent Suppression : Use deuterated solvents (e.g., DMSO-d₆) and advanced pulse sequences to minimize interference .
  • Variable-Temperature NMR : Identify dynamic rotational isomers by analyzing spectra at elevated temperatures (e.g., 40–60°C) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating proton and carbon shifts .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Coupling Agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (Diisopropylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) to enhance activation .
  • Solvent Selection : Anhydrous DMF or dichloromethane improves reagent solubility and minimizes side reactions .
  • Monitoring Deprotection : Use Kaiser tests or UV monitoring (Fmoc removal at 301 nm) to ensure complete deprotection before subsequent couplings .

Q. How does the choice of protecting groups (Fmoc vs. Boc) impact stability under different reaction conditions?

  • Acid Sensitivity : Boc groups require trifluoroacetic acid (TFA) for cleavage, whereas Fmoc is base-labile (20% piperidine in DMF). Avoid acidic conditions during Fmoc retention .
  • Thermal Stability : Boc-protected intermediates are stable up to 60°C, while Fmoc may degrade above 40°C in prolonged reactions .

Methodological Considerations

  • Contradiction Analysis : If MS data conflicts with NMR (e.g., mass suggests impurities), perform LC-MS to identify co-eluting species .
  • Scale-Up Challenges : For large-scale synthesis (>10 mmol), replace dioxane with THF to reduce toxicity and improve scalability .

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